
Pelubiprofen impurity 2-13C2,d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pelubiprofen impurity 2-13C2,d6 is a compound that is labeled with carbon-13 and deuterium. It is a derivative of Pelubiprofen impurity 2, which is a non-steroidal anti-inflammatory drug (NSAID). The incorporation of stable heavy isotopes such as carbon-13 and deuterium into drug molecules is a common practice in scientific research, particularly for the purpose of quantitation during the drug development process .
Vorbereitungsmethoden
The preparation of Pelubiprofen impurity 2-13C2,d6 involves the incorporation of carbon-13 and deuterium into the Pelubiprofen impurity 2 molecule. This can be achieved through various synthetic routes. One common method involves the use of deuterated reagents and carbon-13 labeled precursors in the synthesis process. The reaction conditions typically include controlled temperatures and the use of specific solvents to ensure the incorporation of the isotopes .
Industrial production methods for this compound are similar to those used for other isotope-labeled compounds. These methods involve large-scale synthesis using specialized equipment to handle the isotopes and ensure their incorporation into the final product. The process includes steps such as crystallization, filtration, and drying to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
Pelubiprofen impurity 2-13C2,d6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of carbonyl compounds, while reduction reactions may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Pelubiprofen impurity 2-13C2,d6 has a wide range of scientific research applications. In chemistry, it is used as a tracer for quantitation during the drug development process. The incorporation of stable isotopes such as carbon-13 and deuterium allows for the precise measurement of the compound’s pharmacokinetic and metabolic profiles .
In biology and medicine, this compound is used in studies to understand the metabolic pathways and mechanisms of action of Pelubiprofen and its derivatives. It is also used in the development of new drugs and in the assessment of drug safety and efficacy .
In industry, this compound is used in the production of pharmaceuticals and other chemical products. Its stable isotope labeling makes it a valuable tool for quality control and method validation in the manufacturing process .
Wirkmechanismus
The mechanism of action of Pelubiprofen impurity 2-13C2,d6 is similar to that of Pelubiprofen. It exerts its effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their inhibition leads to the reduction of these symptoms .
The molecular targets of this compound include cyclooxygenase-1 and cyclooxygenase-2 enzymes. The inhibition of these enzymes disrupts the inflammatory pathway, leading to the therapeutic effects of the compound .
Vergleich Mit ähnlichen Verbindungen
Pelubiprofen impurity 2-13C2,d6 is unique in its stable isotope labeling with carbon-13 and deuterium. This labeling distinguishes it from other similar compounds, such as Pelubiprofen impurity 2, which does not contain these isotopes .
Similar compounds include other isotope-labeled derivatives of Pelubiprofen, such as Pelubiprofen impurity 2-13C2 and Pelubiprofen impurity 2-d6. These compounds also incorporate stable isotopes but may differ in the specific isotopes used and their labeling patterns .
Eigenschaften
Molekularformel |
C26H26O5 |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
2-[4-[(E)-[(3E)-3-[[4-(1-carboxy-2,2,2-trideuterio(213C)ethyl)phenyl]methylidene]-2-oxocyclohexylidene]methyl]phenyl]-3,3,3-trideuterio(313C)propanoic acid |
InChI |
InChI=1S/C26H26O5/c1-16(25(28)29)20-10-6-18(7-11-20)14-22-4-3-5-23(24(22)27)15-19-8-12-21(13-9-19)17(2)26(30)31/h6-17H,3-5H2,1-2H3,(H,28,29)(H,30,31)/b22-14+,23-15+/i1+1D3,2+1D3 |
InChI-Schlüssel |
MAOSFGBLSQBYHT-VVTJXYRASA-N |
Isomerische SMILES |
[2H][13C](C(C(=O)O)C1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)C([13C]([2H])([2H])[2H])C(=O)O)/CCC2)([2H])[2H] |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)C(C)C(=O)O)C2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


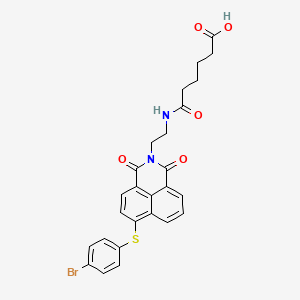
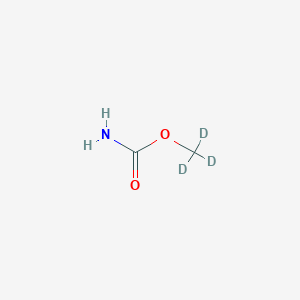
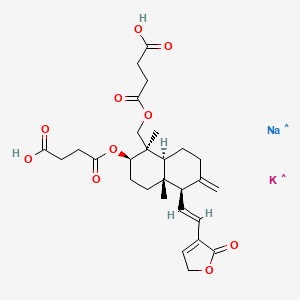
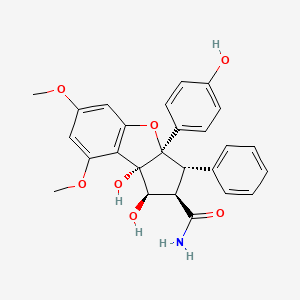
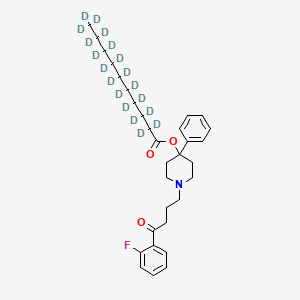

![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4S,7S,9S,10S,13R,15S)-5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12421588.png)
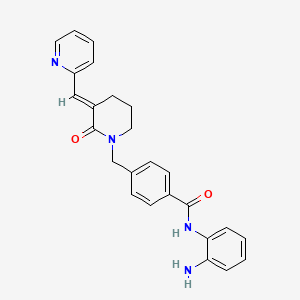
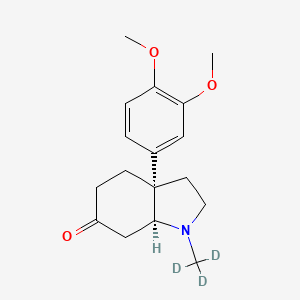
![4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate](/img/structure/B12421601.png)
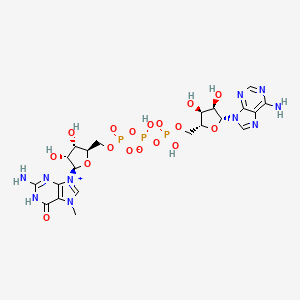
![N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide](/img/structure/B12421626.png)
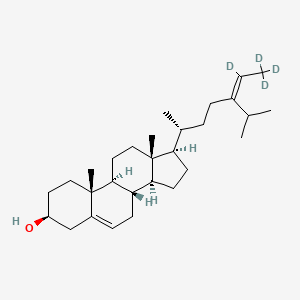
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;hydrochloride](/img/structure/B12421648.png)
